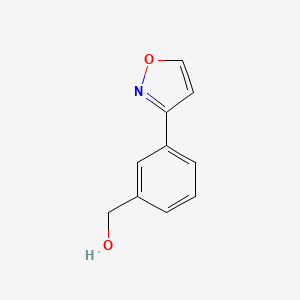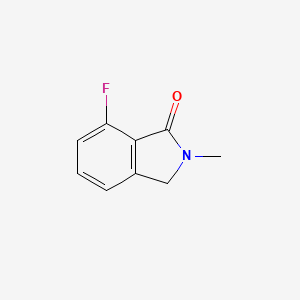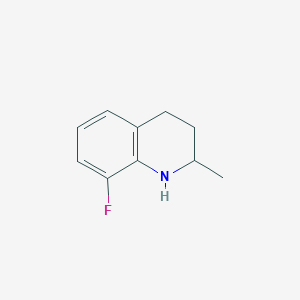
3-Methyl-3-((trimethylsilyl)oxy)butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3-((trimethylsilyl)oxy)butanenitrile is an organic compound with the molecular formula C8H17NOSi. It is a derivative of butanenitrile, where a trimethylsilyl group is attached to the oxygen atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-((trimethylsilyl)oxy)butanenitrile typically involves the reaction of 3-methyl-3-hydroxybutanenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-3-((trimethylsilyl)oxy)butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Methyl-3-((trimethylsilyl)oxy)butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.
Medicine: Investigated for its role in drug development and synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-3-((trimethylsilyl)oxy)butanenitrile involves its reactivity due to the presence of the trimethylsilyl group. This group can be easily removed under acidic or basic conditions, revealing the reactive hydroxyl group. The nitrile group can also participate in various reactions, making the compound versatile in synthetic applications.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylbutanenitrile: Lacks the trimethylsilyl group, making it less reactive in certain conditions.
3-Methyl-2-butanol, trimethylsilyl ether: Similar structure but different functional groups.
Butanoic acid, 2-methyl-3-[(trimethylsilyl)oxy]-, trimethylsilyl ester: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
3-Methyl-3-((trimethylsilyl)oxy)butanenitrile is unique due to the presence of both a nitrile and a trimethylsilyl group, which imparts distinct reactivity and versatility in synthetic applications. This combination of functional groups is not commonly found in other similar compounds, making it valuable for specific chemical transformations.
Propiedades
Número CAS |
14904-41-7 |
|---|---|
Fórmula molecular |
C8H17NOSi |
Peso molecular |
171.31 g/mol |
Nombre IUPAC |
3-methyl-3-trimethylsilyloxybutanenitrile |
InChI |
InChI=1S/C8H17NOSi/c1-8(2,6-7-9)10-11(3,4)5/h6H2,1-5H3 |
Clave InChI |
DBUVYXFBFZDAOQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC#N)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


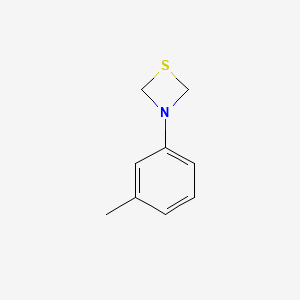
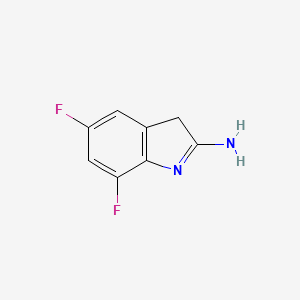
![4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11916574.png)
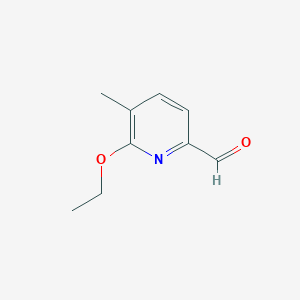
![(5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)methanamine](/img/structure/B11916581.png)

![3-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11916593.png)

